2-Propen-1-amine, N-(phenylmethylene)-
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Overview
Description
2-Propen-1-amine, N-(phenylmethylene)-, also known as N-(phenylmethylene)-2-propen-1-amine, is an organic compound with the molecular formula C10H11N and a molecular weight of 145.2010 g/mol . This compound is characterized by the presence of a phenylmethylene group attached to a propenylamine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-(phenylmethylene)- typically involves the condensation of benzaldehyde with allylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond .
Industrial Production Methods
On an industrial scale, the production of 2-Propen-1-amine, N-(phenylmethylene)- can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-(phenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-amine, N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-(phenylmethylene)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylmethylene group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, N-2-propenyl-: This compound has a similar structure but with an additional propenyl group attached to the nitrogen atom.
2-Propen-1-amine: A simpler compound without the phenylmethylene group.
Uniqueness
2-Propen-1-amine, N-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design and enzyme studies .
Properties
CAS No. |
68003-55-4 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-phenyl-N-prop-2-enylmethanimine |
InChI |
InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
InChI Key |
GXFNRLVWKGAVGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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